molecular formula C6H10O3 B13908510 methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate

methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate

Cat. No.: B13908510
M. Wt: 130.14 g/mol
InChI Key: QMFFTUAKXYCOKM-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate is an organic compound with a cyclopropane ring substituted with a hydroxymethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a cyclopropane derivative with formaldehyde and subsequent esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of (1S,2R)-2-(carboxymethyl)cyclopropanecarboxylate.

    Reduction: Formation of (1S,2R)-2-(hydroxymethyl)cyclopropanol.

    Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2S)-2-(hydroxymethyl)cyclopropanecarboxylate: A stereoisomer with different spatial arrangement of atoms.

    Ethyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate: An analog with an ethyl ester group instead of a methyl ester group.

    Methyl (1S,2R)-2-(methoxymethyl)cyclopropanecarboxylate: A derivative with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

Methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-,5-/m0/s1

InChI Key

QMFFTUAKXYCOKM-WHFBIAKZSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H]1CO

Canonical SMILES

COC(=O)C1CC1CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.